methyl 4-amino-3-methylthiophene-2-carboxylate hydrochloride
Description
Methyl 4-amino-3-methylthiophene-2-carboxylate hydrochloride is a thiophene-derived compound featuring a carboxylate ester at position 2, an amino group at position 4, and a methyl substituent at position 3. This structural arrangement confers unique physicochemical properties, making it a candidate for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
methyl 4-amino-3-methylthiophene-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.ClH/c1-4-5(8)3-11-6(4)7(9)10-2;/h3H,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBWKQVWZJYEDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1N)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.68 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-3-methylthiophene-2-carboxylate hydrochloride typically involves the reaction of 4-amino-3-methylthiophene-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to yield the methyl ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-methylthiophene-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 4-amino-3-methylthiophene-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-amino-3-methylthiophene-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 4-Aminothiophene-3-Carboxylate Hydrochloride
This analog differs from the target compound in substituent positions: the carboxylate group is at position 3 instead of 2, and it lacks the methyl group at position 3. Key comparative data include:
| Property | Methyl 4-Amino-3-Methylthiophene-2-Carboxylate Hydrochloride (Target) | Methyl 4-Aminothiophene-3-Carboxylate Hydrochloride |
|---|---|---|
| Molecular Formula | C₇H₈ClNO₂S (inferred) | C₆H₇ClNO₂S |
| Molecular Weight | ~208.16 (calculated) | 193.65 |
| CAS RN | Not available in evidence | 39978-14-8 |
| Melting Point | Not reported | 183.5–184.6°C (dec.) |
| Key Structural Features | 2-carboxylate, 3-methyl, 4-amino | 3-carboxylate, 4-amino |
The positional isomerism significantly impacts reactivity and solubility.
Thiophene Fentanyl Hydrochloride
Though pharmacologically distinct (an opioid analog), thiophene fentanyl hydrochloride shares the thiophene core. Its molecular formula (C₂₄H₂₆N₂OS·HCl) and larger structure highlight differences in complexity and application:
| Property | Target Compound | Thiophene Fentanyl Hydrochloride |
|---|---|---|
| Molecular Formula | C₇H₈ClNO₂S | C₂₄H₂₇ClN₂OS |
| Molecular Weight | ~208.16 | 434.99 |
| CAS RN | Not available | 2306823-39-0 |
| Toxicity | Not studied in evidence | Insufficient toxicological data |
Research Implications and Limitations
- Pharmacological Potential: The methyl and carboxylate groups in the target compound may enhance bioavailability compared to its 3-carboxylate analog, though this requires experimental validation.
- Analytical Challenges : The absence of melting point, spectral data (e.g., ¹H-NMR), and stability studies in the evidence limits direct comparison.
Biological Activity
Methyl 4-amino-3-methylthiophene-2-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from diverse sources, including studies on its cytotoxicity, antiproliferative effects, and mechanisms of action.
Chemical Structure and Properties
This compound features a thiophene ring substituted with an amino group and a carboxylate moiety. This unique arrangement of functional groups is believed to confer distinct biological activities, making it a valuable compound in various research applications.
1. Cytotoxicity and Antiproliferative Effects
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study assessed the antiproliferative activity of related compounds and found that derivatives with similar structures often possess varying degrees of cytotoxicity. For instance, certain aminothienopyrimidine derivatives showed IC50 values as low as against MCF-7 breast cancer cells, suggesting a promising therapeutic potential for this compound in cancer treatment .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | |
| Compound 2 (similar structure) | MCF-7 | 0.013 | |
| Compound 3 (similar structure) | MDA-MB-231 | 0.023 |
The mechanism by which this compound exerts its effects may involve competitive inhibition of viral polymerases, similar to other nucleoside analogs. This interaction is crucial for understanding its potential therapeutic applications against viral infections, where it may compete with natural substrates during DNA replication .
3. Antimicrobial Activity
In addition to its anticancer properties, there is evidence suggesting that this compound may possess antimicrobial activity. Studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains, indicating potential use as an antibacterial agent .
Case Study: Antiproliferative Activity Against Cancer Cells
A comprehensive study evaluated the antiproliferative properties of several thiophene derivatives, including this compound. The study utilized the MCF-7 cell line and reported significant inhibition of cell proliferation at low concentrations. The results underscored the importance of structural modifications in enhancing biological activity.
Case Study: Antiviral Potential
Another investigation focused on the antiviral properties of thiophene derivatives, highlighting their role as nucleoside analogs that inhibit viral polymerases. This compound was included in this study, demonstrating promising results in inhibiting viral replication in vitro.
Q & A
Basic: What are the standard synthetic routes for methyl 4-amino-3-methylthiophene-2-carboxylate hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclization, acylation, and salt formation. For example, similar thiophene derivatives are synthesized using anhydrides (e.g., succinic anhydride) in dry dichloromethane under nitrogen, followed by purification via reverse-phase HPLC . Key parameters for optimization include:
- Solvent choice : Polar aprotic solvents like CH₂Cl₂ minimize side reactions.
- Catalyst selection : Acidic or basic catalysts can influence reaction rates and regioselectivity.
- Temperature control : Reflux conditions (~40–60°C) are often required for cyclization .
- Purification : Gradient elution (e.g., 30%→100% methanol/water) ensures high purity (>95%) .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Essential techniques include:
- ¹H/¹³C NMR : Peaks at δ 2.1–2.5 ppm (methyl groups) and δ 6.5–7.2 ppm (thiophene protons) confirm substitution patterns .
- IR spectroscopy : Absorbance at ~1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) validate ester and amine functionalities .
- Melting point analysis : Sharp melting points (e.g., 183.5–184.6°C) indicate purity .
Data should be cross-validated with computational tools (e.g., PubChem spectra) to resolve ambiguities .
Basic: How does this compound serve as a pharmaceutical intermediate, and what structural features enable its biological activity?
The thiophene core and amino/ester groups allow interactions with enzymes (e.g., kinases) or receptors. For example:
- The methyl group at position 3 enhances lipophilicity, improving membrane permeability.
- The hydrochloride salt increases aqueous solubility, facilitating in vitro assays .
Studies on analogs show antibacterial and anti-inflammatory activities via inhibition of bacterial enoyl-ACP reductase or COX-2 .
Advanced: How can researchers resolve contradictions in reported spectral data for this compound?
Discrepancies in NMR or IR data may arise from:
- Solvent effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) shift proton resonances.
- Tautomerism : The amino group can exist in different tautomeric forms, altering peak positions.
- Impurities : Trace solvents or byproducts (e.g., unreacted anhydrides) require rigorous HPLC-MS validation .
Always compare data with synthetic intermediates (e.g., free base vs. hydrochloride) and reference standards .
Advanced: What computational methods predict the compound’s reactivity and interaction with biological targets?
Quantum mechanical calculations (e.g., DFT) model:
- Reaction pathways : Transition states for cyclization steps, optimizing activation energy.
- Docking studies : Binding affinities to targets like β-lactamases using AutoDock Vina.
ICReDD’s integrated approach combines quantum calculations with experimental feedback to refine reaction designs .
Advanced: How do structural modifications (e.g., substituent changes) impact solubility and bioactivity?
Comparative studies show:
- Electron-withdrawing groups (e.g., Cl at position 4) reduce solubility but enhance enzyme inhibition.
- Methoxy or tert-butyl groups increase steric bulk, reducing off-target interactions .
A table of analogs (see below) illustrates trends:
| Analog | Solubility (mg/mL) | IC₅₀ (μM) |
|---|---|---|
| 3-Methyl derivative | 12.5 | 8.2 |
| 4-Chloro derivative | 5.8 | 3.1 |
| Hydrochloride salt | 25.0 | 6.5 |
Advanced: What experimental design strategies improve synthetic yield and reproducibility?
Use Design of Experiments (DoE) to:
- Identify critical factors (e.g., temperature, stoichiometry) via factorial designs.
- Optimize reaction time and catalyst loading using response surface methodology .
For example, a Central Composite Design reduced reaction steps from 5 to 3 while maintaining 85% yield .
Advanced: How are regulatory guidelines (e.g., EP, USP) applied to impurity profiling of this compound?
Pharmacopeial standards require:
- Impurity identification : LC-MS/MS detects byproducts (e.g., des-methyl analogs) at <0.1% .
- Forced degradation studies : Exposure to heat, light, and humidity assesses stability.
EP guidelines mandate reporting of specified impurities (e.g., Isopropylarticaine Hydrochloride) in batch records .
Advanced: What methodologies assess the compound’s stability under accelerated storage conditions?
- ICH Q1A guidelines : Store samples at 40°C/75% RH for 6 months, monitoring degradation via:
- HPLC : Quantify main peak area loss.
- Karl Fischer titration : Measure hygroscopicity.
- XRD : Detect polymorphic changes .
Advanced: How can researchers leverage heterogeneous catalysis to scale up synthesis sustainably?
- Solid-supported catalysts : Silica-immobilized Pd reduces metal leaching in coupling steps.
- Flow chemistry : Continuous reactors minimize waste and improve heat transfer .
A case study achieved 90% yield at 100 g scale using a packed-bed reactor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
